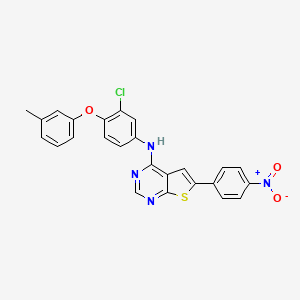
H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” is a synthetic peptide composed of various amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide may have unique properties due to its specific sequence and structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Releasing the peptide from the resin and removing side-chain protecting groups using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient and high-yield production.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking disulfide bonds to yield free thiol groups.
Substitution: Modifying side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
Oxidation: Disulfide-bonded peptides.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
Peptides like “H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2” have diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Developing peptide-based drugs for various diseases.
Industry: Creating peptide-based materials and sensors.
作用機序
The mechanism of action of peptides depends on their sequence and structure. They may interact with specific molecular targets, such as receptors or enzymes, to exert their effects. The pathways involved can include signal transduction, enzyme inhibition, or modulation of protein-protein interactions.
類似化合物との比較
Similar Compounds
H-DL-Pyr-Thr-xiHyp-Gly-Cys(1)-Cys(2)-Trp-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Arg-Cys(2)-NH2: A synthetic peptide with a unique sequence.
Other Peptides: Similar peptides with variations in amino acid sequences.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which may confer unique biological activities and properties compared to other peptides.
特性
分子式 |
C71H103N25O20S4 |
|---|---|
分子量 |
1755.0 g/mol |
IUPAC名 |
(1R,6R,9S,12S,15S,21R,24S,27S,33S,36S,41R)-15-(4-aminobutyl)-12-(2-amino-2-oxoethyl)-9-(3-carbamimidamidopropyl)-41-[[2-[[(2S)-4-hydroxy-1-[(2S,3R)-3-hydroxy-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-33-(1H-imidazol-4-ylmethyl)-36-(1H-indol-3-ylmethyl)-24-methyl-8,11,14,17,20,23,26,32,35,38,40-undecaoxo-3,4,43,44-tetrathia-7,10,13,16,19,22,25,31,34,37,39-undecazatricyclo[19.17.7.027,31]pentatetracontane-6-carboxamide |
InChI |
InChI=1S/C71H103N25O20S4/c1-33-58(104)92-47-29-118-119-30-48(86-55(102)26-81-67(113)51-21-37(98)27-96(51)70(116)56(34(2)97)94-62(108)42-14-15-53(100)84-42)65(111)93-49(66(112)88-43(19-35-23-79-39-10-4-3-9-38(35)39)63(109)90-45(20-36-24-77-32-82-36)69(115)95-18-8-13-50(95)68(114)83-33)31-120-117-28-46(57(74)103)91-61(107)41(12-7-17-78-71(75)76)87-64(110)44(22-52(73)99)89-60(106)40(11-5-6-16-72)85-54(101)25-80-59(47)105/h3-4,9-10,23-24,32-34,37,40-51,56,79,97-98H,5-8,11-22,25-31,72H2,1-2H3,(H2,73,99)(H2,74,103)(H,77,82)(H,80,105)(H,81,113)(H,83,114)(H,84,100)(H,85,101)(H,86,102)(H,87,110)(H,88,112)(H,89,106)(H,90,109)(H,91,107)(H,92,104)(H,93,111)(H,94,108)(H4,75,76,78)/t33-,34+,37?,40-,41-,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-/m0/s1 |
InChIキー |
OVGWJAPVCSMQOB-UKQKOMOBSA-N |
異性体SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CCCNC(=N)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)CC4=CNC=N4)CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)[C@@H]7CC(CN7C(=O)[C@H]([C@@H](C)O)NC(=O)C8CCC(=O)N8)O |
正規SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CCCNC(=N)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CC4=CNC=N4)CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CC(CN7C(=O)C(C(C)O)NC(=O)C8CCC(=O)N8)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


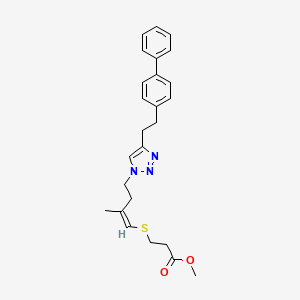

![1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea](/img/structure/B12373624.png)

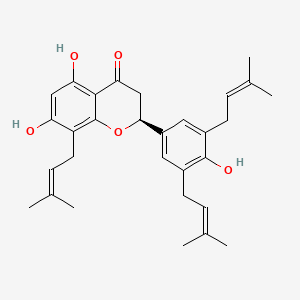
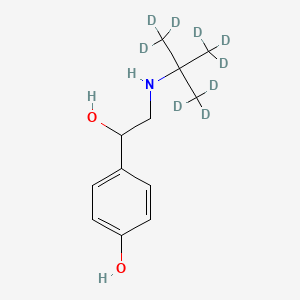
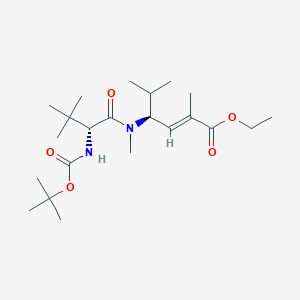

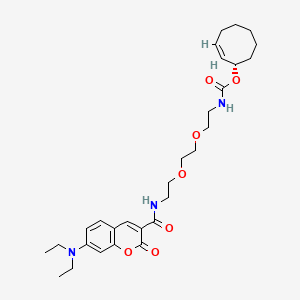

![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)
![[(4Z,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12373674.png)
